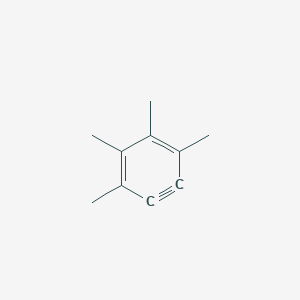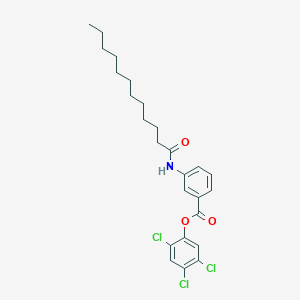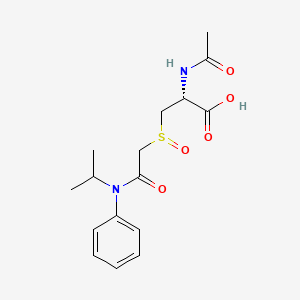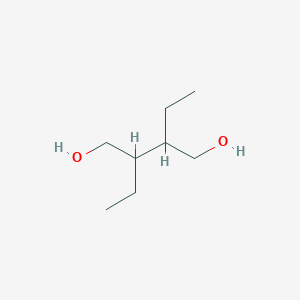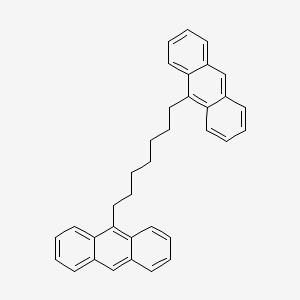
N-(n-Butyl)-1-phenylcyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(n-Butyl)-1-phenylcyclohexylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylamine structure substituted with a phenyl group and an n-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(n-Butyl)-1-phenylcyclohexylamine typically involves the reaction of cyclohexylamine with phenylmagnesium bromide, followed by the addition of n-butyl bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
- Formation of Phenylcyclohexylamine:
- Cyclohexylamine reacts with phenylmagnesium bromide in anhydrous ether to form phenylcyclohexylamine.
- Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), and low temperature (0-5°C).
- Alkylation with n-Butyl Bromide:
- Phenylcyclohexylamine is then reacted with n-butyl bromide to form this compound.
- Reaction conditions: Anhydrous conditions, reflux temperature, and the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(n-Butyl)-1-phenylcyclohexylamine undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction:
- Reduction of the compound can lead to the formation of secondary amines or hydrocarbons.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield amine oxides, while reduction with lithium aluminum hydride can produce secondary amines.
Scientific Research Applications
N-(n-Butyl)-1-phenylcyclohexylamine has several scientific research applications, including:
- Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the development of bioactive compounds and pharmaceuticals.
- Medicine:
- Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
- Studied as a potential drug candidate for various medical conditions.
- Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(n-Butyl)-1-phenylcyclohexylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the central nervous system, influencing neurotransmitter release and signal transduction. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
N-(n-Butyl)-1-phenylcyclohexylamine can be compared with other similar compounds, such as:
- N-(n-Butyl)-1-cyclohexylamine:
- Similar structure but lacks the phenyl group.
- Different chemical and biological properties.
- N-(n-Butyl)-1-phenylamine:
- Similar structure but lacks the cyclohexyl group.
- Different reactivity and applications.
- N-(n-Butyl)-1-phenylcyclohexanol:
- Similar structure but contains a hydroxyl group instead of an amine group.
- Different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
73166-29-7 |
|---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
N-butyl-1-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C16H25N/c1-2-3-14-17-16(12-8-5-9-13-16)15-10-6-4-7-11-15/h4,6-7,10-11,17H,2-3,5,8-9,12-14H2,1H3 |
InChI Key |
IWLNVGMIYJAWHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


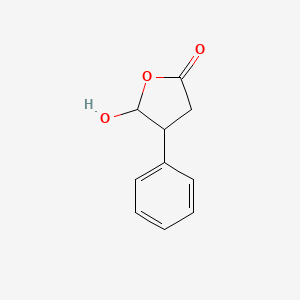
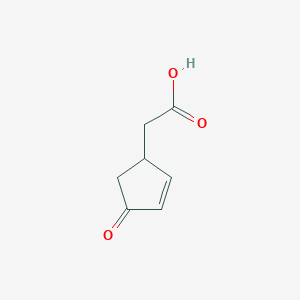
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
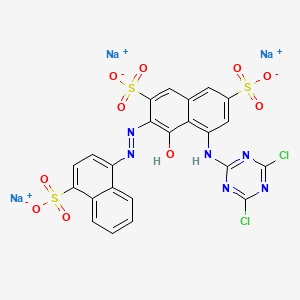
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
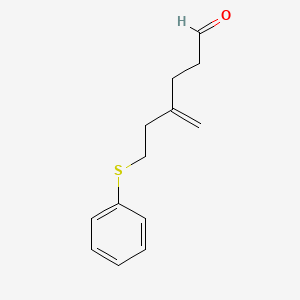
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
